molecular formula C16H12O3 B1667423 Anisindione CAS No. 117-37-3

Anisindione

Cat. No. B1667423
CAS RN: 117-37-3
M. Wt: 252.26 g/mol
InChI Key: XRCFXMGQEVUZFC-UHFFFAOYSA-N
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Description

Anisindione, also known by the brand name Miradon, is a synthetic anticoagulant and an 1,3-indandione derivative . It works by preventing the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins .


Molecular Structure Analysis

Anisindione is a cyclic beta-diketone consisting of indane-1,3-dione having a 4-methoxyphenyl substituent at the 4-position . The molecule contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Anisindione’s anticoagulant action is mediated through the inhibition of the vitamin K–mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .


Physical And Chemical Properties Analysis

Anisindione has a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol . It’s a beta-diketone and an aromatic ketone .

Scientific Research Applications

Anticoagulant Properties

Anisindione, a synthetic indanedione anticoagulant, has shown significant anticoagulant properties. Its mechanism involves interfering with the vitamin K-dependent hepatic synthesis of active clotting factors by inhibiting the reduction of vitamin K, which leads to an inhibition of gamma-carboxylation of glutamic acid residues in clotting factors II, VII, IX, and X, resulting in prolonged blood clotting time. This was observed in a study where anisindione was administered to patients requiring oral anticoagulation due to intolerance to warfarin, suggesting its potential as an alternative oral anticoagulant (Grosset, Allen, & Rodgers, 1994).

Comparison with Other Anticoagulants

Research comparing anisindione with other anticoagulants like bishydroxycoumarin and diphenadione found no clinically significant differences among these agents. This suggests that anisindione, along with other prothrombinopenic agents, is satisfactory for routine use in anticoagulant therapy (Smith, Rodman, & Pastor, 1960).

Chronic Toxicity Study in Dogs

A study on the chronic toxicity of anisindione in dogs showed that it was administered orally to dogs for an extended period without significant departures from normal limits, other than prolonged prothrombin times. This suggests that anisindione has a tolerable safety profile in long-term use, at least in animal models (Fielder, Hoff, Bolles, & Siegrist, 1961).

Uricosuric Effect Study

In another study, anisindione was investigated for its uricosuric activity. It was found that anisindione did not have appreciable uricosuric effects, unlike other anticoagulants such as ethyl biscoumacetate and phenylindandione, which increased urate excretions (Thompson, Mikkelsen, & Willis, 1959).

Safety And Hazards

Anisindione is a powerful drug with serious potential side effects . It’s harmful if swallowed and suspected of causing cancer . Personal protective equipment, including safety goggles with side-shields and protective gloves, is recommended when handling Anisindione .

Future Directions

The global Anisindione market is projected to grow from 2023 to 2029 . This suggests that there may be increased interest and research in this compound in the future.

properties

IUPAC Name

2-(4-methoxyphenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
Source PubChem
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InChI Key

XRCFXMGQEVUZFC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022611
Record name Anisindione
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Molecular Weight

252.26 g/mol
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Physical Description

Solid
Record name Anisindione
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Solubility

SLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID; PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE, 1.28e-02 g/L
Record name Anisindione
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Mechanism of Action

Like phenindione, to which it is related chemically, anisindione exercises its therapeutic action by reducing the prothrombin activity of the blood. By inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins, the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S is prevented. Anisindione has no direct thrombolytic effect and does not reverse ischemic tissue damage, although it may limit extension of existing thrombi and prevent secondary thromboembolic complications., Oral anticoagulants have no direct effect on circulating clotting factors. Instead they block hepatic formation of factors II, VII, IX, and X by competitively inhibiting action of vitamin K. Synthesis of these factors is dependent upon sufficient supply of vitamin., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

Anisindione

Color/Form

Pale yellow crystals from acetic acid or ethanol, FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER

CAS RN

117-37-3
Record name Anisindione
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Melting Point

155-156, 156-157 °C, 156.5 °C
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Record name Anisindione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
R Smith, T Rodman, BH Pastor - JAMA, 1960 - jamanetwork.com
… Two of these newer anticoagulants, acenocoumarol (Sintrom) and anisindione (Miradon), … Those patients receiving anisindione were in the "stable" range 90 per cent of the …
Number of citations: 15 jamanetwork.com
FG Fielder, EJ Hoff, S Bolles, JC Siegrist - Toxicology and Applied …, 1961 - Elsevier
Anisindione and phenylindanedione were administered … varying from 30 to 75 mg/kg of anisindione and 25 to 50 mg/kg of … in two dogs which received anisindione. One of these animals …
Number of citations: 2 www.sciencedirect.com
AC Spyropoulos, KA Hayth… - … : The Journal of Human …, 2003 - Wiley Online Library
… The patient subsequently was given oral anticoagulant therapy with anisindione, an … associated with warfarin and consider alternative treatment options such as anisindione. …
WF Connell, GA Mayer - Canadian Medical Association Journal, 1959 - ncbi.nlm.nih.gov
… In October 1957, we were supplied with a new indandione derivative, anisindione (MiradonSchering). Preliminary reports1 2 were sufficiently favourable to decide us to undertake a …
Number of citations: 12 www.ncbi.nlm.nih.gov
ABM Grosset, JE Allen… - American journal of …, 1994 - Wiley Online Library
Patients who require oral anticoagulation usually receive warfarin. We used an indanedione drug, anisindione, in two patients who were intolerant of warfarin but who needed long‐…
Number of citations: 2 onlinelibrary.wiley.com
K Lange, E Perchuk, M Mahl, J Enzinger… - American Heart …, 1958 - Elsevier
… activity after one dose of anisindione varies with dosage. … of anisindione, prothrombin activity decreased to 45 to 55 per … of anisindione caused a fall to 35 to 45 per cent within 6 hours, a …
Number of citations: 10 www.sciencedirect.com
MA Bogart, A Cheema, JM Wooten… - Clinical Cardiology, 2010 - ncbi.nlm.nih.gov
… include either another coumarin derivative or an indandione like anisindione. Since other oral vitamin K antagonists (eg, phenindione, anisindione) are no longer available in the United …
Number of citations: 12 www.ncbi.nlm.nih.gov
SL Clark, TF Porter, FG West - Obstetrics & Gynecology, 2000 - Elsevier
… and anisindione are … , anisindione, remains available and is occasionally used for patients with rare adverse reactions to warfarin sodium. From a chemical standpoint, anisindione is the …
Number of citations: 82 www.sciencedirect.com
P HA, O JH - Surgery, Gynecology & Obstetrics, 1959 - europepmc.org
Clinical experience experience with the anticoagulant anisindione (miradon). - Abstract - Europe PMC … Clinical experience experience with the anticoagulant anisindione (miradon). …
Number of citations: 4 europepmc.org
B Yaghoubian - Reactions, 2005 - Springer
… , anisindione was initiated and no further cutaneous eruptions occurred during 17 months’ follow-up. Approximately 2 years after anisindione … Long-term anisindione was started with no …
Number of citations: 0 link.springer.com

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